molecular formula C19H20F3N5O B2825768 2-(1-methyl-1H-indol-3-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide CAS No. 2034294-42-1

2-(1-methyl-1H-indol-3-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide

Cat. No. B2825768
CAS RN: 2034294-42-1
M. Wt: 391.398
InChI Key: XTJNUGVWIYRGFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(1-methyl-1H-indol-3-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide” is a complex organic molecule. It contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The molecule also contains a trifluoromethyl group (-CF3), which is a functional group in organic chemistry consisting of three fluorine atoms attached to a carbon atom .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the indole and trifluoromethyl groups. The indole group is aromatic and relatively stable, but can undergo electrophilic substitution reactions. The trifluoromethyl group is electron-withdrawing, which could make the compound susceptible to nucleophilic attack .

Scientific Research Applications

  • Heterocyclic Compound Synthesis : Studies have focused on developing new synthetic methods for heterocyclic compounds, given their significance in medicinal chemistry. For example, Ibrahim et al. (2011) described the synthesis of 1,2,3-triazolo[4,5-b]pyridines and pyrazolo[4,3-b]pyridines via cyanoacetylation reactions, highlighting the versatility of heterocyclic frameworks in drug development Molecules.

  • Insecticidal Applications : Fadda et al. (2017) explored the synthesis of various heterocycles for insecticidal use against the cotton leafworm, Spodoptera littoralis, showcasing the potential agricultural applications of such compounds RSC Advances.

  • Anticancer and Antimicrobial Activities : Research into the modification of triazolo[1,5-a]pyridine derivatives, like the study by Wang et al. (2015), has revealed the anticancer effects and toxicity profiles of these compounds, suggesting their utility in developing new therapeutic agents Bioorganic & Medicinal Chemistry.

  • Radioligand Development for PET Imaging : Dollé et al. (2008) reported on the radiosynthesis of selective radioligands for imaging the translocator protein (18 kDa) with PET, indicating the importance of such compounds in enhancing diagnostic imaging techniques Journal of Labelled Compounds and Radiopharmaceuticals.

  • Synthetic Methodologies for Heterocyclic Compounds : Novel synthetic routes for creating triazolo[1,5-a]pyridines and related heterocycles have been developed, as detailed by Callejo et al. (1990), providing a foundation for the design of more complex molecules with potential biological applications Journal of The Chemical Society-perkin Transactions 1.

properties

IUPAC Name

2-(1-methylindol-3-yl)-N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N5O/c1-26-11-12(14-4-2-3-5-15(14)26)8-18(28)23-10-17-25-24-16-9-13(19(20,21)22)6-7-27(16)17/h2-5,11,13H,6-10H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJNUGVWIYRGFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)NCC3=NN=C4N3CCC(C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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